molecular formula C16H15ClN2O3 B2377532 N-(2-chlorophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 1903235-93-7

N-(2-chlorophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No. B2377532
CAS RN: 1903235-93-7
M. Wt: 318.76
InChI Key: HLADFNGVZWZIFZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Organic Synthesis and Drug Design

N-(2-chlorophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide derivatives have been explored for their potential in organic synthesis and drug design. These compounds have shown significant activity against bacterial, fungal, and mycobacterium strains, making them of interest in the development of new antimicrobial agents (Patel et al., 2014). Additionally, derivatives have been synthesized and evaluated for their anticonvulsant activity, with some showing excellent results without neurotoxicity, which could inform future anticonvulsant drug development (Hasan et al., 2011).

Supramolecular Chemistry

N-(2-chlorophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide plays a role in supramolecular chemistry, where it has been used as a ligand to construct coordination polymers and frameworks. These materials are of interest for their potential applications in catalysis, gas storage, and separation technologies. For example, isonicotinamide, a related compound, has been effectively utilized as a supramolecular reagent to direct the assembly of dinuclear and mononuclear copper(II) carboxylates into infinite 1-D motifs, showcasing the versatile role of these compounds in constructing inorganic–organic hybrid materials with predefined structural motifs (Aakeröy et al., 2003).

Material Science

In material science, the structural properties and hydrogen bonding patterns of N-(2-chlorophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide derivatives have been studied to understand their assembly into solid-state structures. These studies contribute to the design of materials with specific properties, such as porosity or reactivity, by exploiting the directional nature of hydrogen bonding and other non-covalent interactions to control the assembly of molecules into desired architectures (Zhang et al., 2021).

properties

IUPAC Name

N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c17-13-3-1-2-4-14(13)19-16(20)11-5-7-18-15(9-11)22-12-6-8-21-10-12/h1-5,7,9,12H,6,8,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLADFNGVZWZIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

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